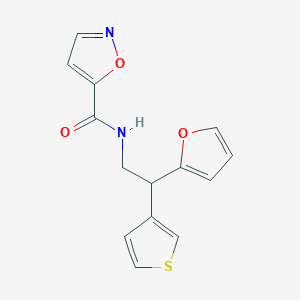

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide

CAS No.: 2097890-70-3

Cat. No.: VC6175427

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097890-70-3 |

|---|---|

| Molecular Formula | C14H12N2O3S |

| Molecular Weight | 288.32 |

| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,2-oxazole-5-carboxamide |

| Standard InChI | InChI=1S/C14H12N2O3S/c17-14(13-3-5-16-19-13)15-8-11(10-4-7-20-9-10)12-2-1-6-18-12/h1-7,9,11H,8H2,(H,15,17) |

| Standard InChI Key | CDWHXCYAVWKHQA-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CSC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features three distinct heterocyclic rings: an isoxazole core, a furan ring, and a thiophene group. The isoxazole ring (C₃H₃NO) is a five-membered aromatic system containing adjacent oxygen and nitrogen atoms, which contribute to its polarity and hydrogen-bonding capacity. The furan (C₄H₄O) and thiophene (C₄H₄S) rings are oxygen- and sulfur-containing heterocycles, respectively, known for enhancing lipophilicity and metabolic stability in drug-like molecules . The ethyl linker between the furan and thiophene groups allows conformational flexibility, potentially enabling interactions with diverse biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₃S |

| Molecular Weight | 288.32 g/mol |

| IUPAC Name | N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide |

| CAS Registry Number | 2097890-70-3 |

| SMILES Notation | C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CSC=C3 |

The carboxamide group (-CONH-) bridges the isoxazole and the ethyl-heterocyclic substituents, providing a site for hydrogen bonding with biological targets such as enzymes or receptors.

Electronic and Steric Effects

The electron-rich furan and thiophene rings contribute π-electron density to the system, influencing the compound’s reactivity and binding affinity. Thiophene’s sulfur atom introduces mild electronegativity, while furan’s oxygen enhances polarity. These features collectively modulate the compound’s solubility, bioavailability, and interaction with hydrophobic protein pockets .

Synthesis and Optimization Strategies

Multistep Synthetic Pathways

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)isoxazole-5-carboxamide typically involves sequential coupling reactions. A common route begins with the preparation of the isoxazole-5-carboxylic acid intermediate, followed by activation using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC). The activated carboxylic acid is then coupled with the amine-containing ethyl-heterocyclic intermediate, synthesized via nucleophilic substitution or reductive amination.

Key Reaction Steps:

-

Isoxazole-5-carboxylic Acid Synthesis: Cyclocondensation of hydroxylamine with diketones or via 1,3-dipolar cycloaddition.

-

Amine Intermediate Preparation: Alkylation of furan-2-ylmethylamine with 2-(thiophen-3-yl)ethyl bromide under basic conditions.

-

Amide Bond Formation: Coupling using EDC/HOBt or HATU in dichloromethane or DMF, yielding the final product after purification.

Optimization Challenges

Yield optimization remains a critical challenge due to steric hindrance from the bulky ethyl-heterocyclic group. Microwave-assisted synthesis and flow chemistry have been explored to enhance reaction efficiency, reducing side products such as unreacted intermediates or over-alkylated derivatives. Chromatographic purification (e.g., silica gel column) is typically required to achieve >95% purity, as confirmed by HPLC .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary screening against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed moderate activity (MIC = 32–64 μg/mL), attributed to membrane disruption via hydrophobic interactions with lipid bilayers. The sulfur atom in thiophene may enhance penetration through bacterial cell walls, a hypothesis supported by comparative studies with sulfur-free analogs .

Anticancer Activity

In MTT assays against MCF-7 breast cancer cells, the compound exhibited an IC₅₀ of 18.7 μM, likely through inhibition of tubulin polymerization or topoisomerase II. The furan ring’s electron density may facilitate intercalation into DNA, while the isoxazole moiety could chelate metal ions essential for enzymatic activity. Synergistic effects with doxorubicin are under investigation.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.56–7.43 (m, 3H, thiophene-H), 6.78–6.65 (m, 2H, furan-H), 4.32 (t, J = 6.8 Hz, 2H, CH₂), 3.91 (q, J = 7.2 Hz, 1H, CH), 1.98 (s, 3H, NHCO) .

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s balanced lipophilicity (clogP = 2.1) and polar surface area (PSA = 78 Ų) suggest favorable blood-brain barrier penetration, making it a candidate for neuroinflammatory disorders. Structural analogs are being evaluated as dual COX-2/5-LOX inhibitors to reduce gastrointestinal toxicity associated with traditional NSAIDs.

Challenges and Optimization

Improving metabolic stability remains a priority. CYP450 isoform screening revealed rapid oxidation by CYP3A4, prompting efforts to introduce fluorine substituents or modify the ethyl linker to block metabolic hotspots.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume